molecular formula C10H18 B076776 M-Menth-1(7)-ene, (R)-(-) CAS No. 13837-71-3

M-Menth-1(7)-ene, (R)-(-)

Cat. No. B076776
CAS RN: 13837-71-3
M. Wt: 138.25 g/mol
InChI Key: VNBIQMLXFAFQBE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Menth-1(7)-ene, (R)-(-) is a compound that belongs to the terpenoid family. It is commonly known as (-)-Menthone and is widely used in the fragrance and flavor industry. In recent years, there has been a growing interest in the scientific community regarding the potential applications of (-)-Menthone in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of (-)-Menthone is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of enzymes and the disruption of cell membranes. (-)-Menthone has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Furthermore, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.

Biochemical And Physiological Effects

(-)-Menthone has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, making it useful in the treatment of inflammatory conditions. Furthermore, (-)-Menthone has been found to have analgesic properties, making it useful in the treatment of pain. Additionally, (-)-Menthone has been found to have antispasmodic properties, making it useful in the treatment of muscle spasms.

Advantages And Limitations For Lab Experiments

(-)-Menthone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Furthermore, it has been extensively studied, and its properties are well understood. However, (-)-Menthone has some limitations for use in lab experiments. It is highly volatile and can be difficult to work with. Additionally, it has a strong odor, which can be unpleasant and interfere with other experiments.

Future Directions

There are several future directions for the study of (-)-Menthone. One potential area of research is the development of new drugs based on (-)-Menthone. Its antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Furthermore, (-)-Menthone has been found to have insecticidal properties, making it a potential candidate for use in pest control. Additionally, (-)-Menthone has been studied for its potential use in environmental science, as it has been found to have the ability to degrade certain pollutants. Further research is needed to fully understand the potential applications of (-)-Menthone in these fields.

Synthesis Methods

The synthesis of (-)-Menthone can be achieved through several methods, including the oxidation of (-)-Limonene, (-)-Pulegone, or (-)-Isopulegone. The most commonly used method is the oxidation of (-)-Limonene using potassium permanganate. The reaction yields a mixture of (-)-Menthone and (+)-Isomenthone, which can be separated through fractional distillation.

Scientific Research Applications

(-)-Menthone has been extensively studied for its various applications in the field of science. It has been found to exhibit antibacterial, antifungal, and antioxidant properties, making it a potential candidate for use in medicine. Furthermore, (-)-Menthone has been shown to have insecticidal properties, making it useful in agriculture. Additionally, (-)-Menthone has been studied for its potential use in environmental science, as it has been found to have the ability to degrade certain pollutants.

properties

CAS RN

13837-71-3

Product Name

M-Menth-1(7)-ene, (R)-(-)

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(3R)-1-methylidene-3-propan-2-ylcyclohexane

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h8,10H,3-7H2,1-2H3/t10-/m1/s1

InChI Key

VNBIQMLXFAFQBE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@@H]1CCCC(=C)C1

SMILES

CC(C)C1CCCC(=C)C1

Canonical SMILES

CC(C)C1CCCC(=C)C1

Other CAS RN

13837-71-3

synonyms

[R,(-)]-1-Methylene-3-isopropylcyclohexane

Origin of Product

United States

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